2-[5-[(Dichlorophosphoryl)amino]-1,2,4-thiadiazol-3-yl]-(Z)-2-(ethoxyimino)acetyl chloride
Description
This compound is a critical intermediate in the synthesis of advanced cephalosporin antibiotics, notably Ceftaroline Fosamil (). Its structure features a 1,2,4-thiadiazole core substituted with a dichlorophosphoryl-amino group at position 5 and a (Z)-configured ethoxyimino acetyl chloride moiety at position 2. The dichlorophosphoryl group enhances electrophilicity, facilitating acylation reactions during antibiotic synthesis (). Its role in conferring β-lactamase resistance and stabilizing cephalosporin derivatives has been documented in pharmaceutical research ().
Properties
IUPAC Name |
(2Z)-2-[5-(dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl3N4O3PS/c1-2-16-11-3(4(7)14)5-10-6(18-13-5)12-17(8,9)15/h2H2,1H3,(H,10,12,13,15)/b11-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZOGRZCLZKNBM-QDEBKDIKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(Cl)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1=NSC(=N1)NP(=O)(Cl)Cl)\C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N4O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122188 | |
| Record name | 1,2,4-Thiadiazole-3-acetyl chloride, 5-[(dichlorophosphinyl)amino]-α-(ethoxyimino)-, (αZ)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90211-01-1 | |
| Record name | 1,2,4-Thiadiazole-3-acetyl chloride, 5-[(dichlorophosphinyl)amino]-α-(ethoxyimino)-, (αZ)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90211-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Thiadiazole-3-acetyl chloride, 5-[(dichlorophosphinyl)amino]-α-(ethoxyimino)-, (αZ)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[5-[(Dichlorophosphoryl)amino]-1,2,4-thiadiazol-3-yl]-(Z)-2-(ethoxyimino)acetyl chloride (CAS: 90211-01-1) is a compound with significant biological activity, particularly in the field of pharmaceuticals. Its structure includes a thiadiazole moiety, which is known for various biological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C₆H₆Cl₃N₄O₃PS
- Molecular Weight : 351.54 g/mol
- Appearance : White powder
- LogP : 3.11 (indicating moderate lipophilicity)
- Density : 1.92 g/cm³
The compound acts primarily through its interaction with biological targets involved in cell proliferation and apoptosis. The presence of the thiadiazole ring enhances its ability to inhibit certain enzymes and cellular pathways associated with cancer cell growth.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit notable anticancer properties. For instance, compounds similar to 2-[5-[(Dichlorophosphoryl)amino]-1,2,4-thiadiazol-3-yl] have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | |
| H460 (Lung Cancer) | 10 | |
| MCF-7 (Breast Cancer) | 0.28 |
These findings suggest that the compound may inhibit cancer cell proliferation while sparing normal cells.
Neuroprotective Effects
In addition to its anticancer properties, studies have explored the neuroprotective potential of thiadiazole derivatives. For example, related compounds have demonstrated protective effects against neurotoxic conditions such as serum deprivation and excitotoxicity induced by glutamate. The neuroprotective activity was assessed using various cell viability assays (LDH and MTT methods), indicating that these compounds could potentially penetrate the blood-brain barrier and offer therapeutic benefits for neurodegenerative diseases .
Study on Cytotoxic Properties
A review of several studies highlighted that thiadiazole derivatives can effectively inhibit tumor growth across multiple cancer types. In particular, one study reported that a derivative exhibited an IC50 value of 0.15 µM against leukemia cell lines, demonstrating potent anticancer activity .
Clinical Implications
The potential application of 2-[5-[(Dichlorophosphoryl)amino]-1,2,4-thiadiazol-3-yl] in clinical settings is promising due to its dual action as both an anticancer agent and a neuroprotective compound. This could lead to innovative treatments for conditions such as cancer and neurodegenerative disorders.
Scientific Research Applications
Pharmaceutical Applications
Intermediate for Antibiotics
One of the primary applications of this compound is as an intermediate in the synthesis of cephalosporin axetil, a class of β-lactam antibiotics. These antibiotics are widely used to treat bacterial infections due to their broad-spectrum efficacy and relatively low toxicity compared to other antibiotic classes .
Synthesis of Other Bioactive Compounds
The compound also serves as a precursor for synthesizing various bioactive molecules. Its phosphonyl group can be utilized in the development of phosphonates, which have applications in antiviral and anticancer therapies .
Research Applications
Development of New Therapeutics
Research has indicated that derivatives of thiadiazole compounds exhibit potential as therapeutic agents against a range of diseases. The incorporation of the dichlorophosphoryl group enhances biological activity, making it a focus for drug development .
Agricultural Chemistry
Thiadiazole derivatives are also explored for their potential as agrochemicals, including herbicides and fungicides. The unique properties of 2-[5-[(Dichlorophosphoryl)amino]-1,2,4-thiadiazol-3-yl]-(Z)-2-(ethoxyimino)acetyl chloride may lead to the discovery of new agricultural products with improved efficacy and safety profiles .
Case Studies
-
Synthesis Pathways
A study highlighted various synthetic routes using acetyl chloride as a reagent to obtain thiadiazole derivatives. This emphasizes the versatility of this compound in generating complex molecular architectures . -
Antimicrobial Activity Assessment
In vitro studies demonstrated that compounds derived from this intermediate exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This reinforces its potential utility in developing new antibiotic formulations .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity: The dichlorophosphoryl group in the target compound increases electrophilicity compared to amino- or phosphonoamino-substituted analogs, enabling efficient acylation of cephalosporin cores ( vs. 2).
Biological Activity: Ceftaroline Fosamil’s phosphonoamino group contributes to β-lactamase resistance, whereas the dichlorophosphoryl intermediate is a precursor metabolized during synthesis ().
Stability: The (Z)-ethoxyimino configuration in all analogs ensures resistance to enzymatic hydrolysis, a critical feature for antibiotic efficacy ().
Comparison with Non-Cephalosporin Thiadiazole Derivatives
Thiadiazole derivatives with dichlorophenyl or cyclopropane modifications () exhibit pesticidal or antifungal activity, diverging from the antibiotic focus of the target compound. For example:
Pharmacological Implications
While the compound itself lacks direct antimicrobial activity, its incorporation into Ceftaroline Fosamil confers:
Q & A
Q. What are the critical synthetic steps for preparing 2-[5-[(Dichlorophosphoryl)amino]-1,2,4-thiadiazol-3-yl]-(Z)-2-(ethoxyimino)acetyl chloride?
The synthesis involves sequential functionalization of the thiadiazole core. Key steps include:
- Oximation and alkylation : Conversion of cyanoacetamide to 2-cyano-2-hydroxyiminoacetamide using hydroxylamine, followed by ethoxyimino group introduction via reaction with phosphorus oxychloride (POCl₃) .
- Bromination and cyclization : Bromination of intermediates to facilitate thiadiazole ring formation with potassium thiocyanate (KSCN) .
- Phosphoryl group introduction : Reaction with dichlorophosphoryl reagents to install the dichlorophosphorylamino moiety at the 5-position of the thiadiazole ring .
- Acetyl chloride formation : Hydrolysis of nitrile groups followed by chlorination to yield the final acetyl chloride derivative .
Table 1 : Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oximation | NH₂OH·HCl, NaOH, H₂O, 0–5°C | 85–90 | |
| Ethoxyimino formation | POCl₃, EtOH, reflux | 78 | |
| Thiadiazole cyclization | KSCN, H₂O, 80°C | 65–70 |
Q. How is the Z-configuration of the ethoxyimino group confirmed during synthesis?
The Z-isomer is stabilized by steric and electronic factors during oximation. Characterization methods include:
- X-ray crystallography : Resolving crystal structures to confirm spatial arrangement .
- NMR spectroscopy : Observing coupling constants (e.g., ) between the imino proton and adjacent groups to distinguish Z/E isomers .
Advanced Research Questions
Q. What strategies mitigate isomerization of the Z-ethoxyimino group during storage or reaction?
- Low-temperature storage : Storing at –20°C in anhydrous solvents (e.g., dry DCM) reduces thermal isomerization .
- pH control : Maintaining acidic conditions (pH 4–6) during reactions minimizes base-catalyzed isomerization .
- Steric hindrance : Bulky protecting groups on the thiadiazole ring (e.g., tert-butyl) can stabilize the Z-configuration .
Q. How does the dichlorophosphoryl group influence reactivity in nucleophilic acyl substitution?
The electron-withdrawing phosphoryl group enhances electrophilicity at the acetyl chloride carbon, facilitating reactions with amines or alcohols. However, competing side reactions (e.g., hydrolysis) require:
Q. What analytical methods resolve contradictions in reported synthetic yields for thiadiazole intermediates?
Discrepancies often arise from variations in:
- Reaction time : Extended reflux (e.g., 8 vs. 12 hours) impacts cyclization efficiency .
- Catalyst purity : Trace moisture in KSCN reduces thiocyanate availability, lowering yields .
- Workup protocols : Differences in recrystallization solvents (e.g., ethanol vs. DMF/water mixtures) affect recovery rates .
Table 2 : Comparative Analysis of Thiadiazole Synthesis
| Parameter | Zhao et al. (2014) | Gao et al. (2008) |
|---|---|---|
| Reaction Time | 6 hours | 8 hours |
| KSCN Purity | 99% | 95% |
| Yield | 70% | 62% |
Methodological Challenges
Q. How are solubility issues addressed in cross-coupling reactions involving this compound?
- Co-solvent systems : Mixtures of DMF and THF (1:3 v/v) improve solubility for Pd-catalyzed couplings .
- Microwave-assisted synthesis : Enhances dissolution and reaction rates under controlled temperatures .
Q. What precautions are necessary for handling the dichlorophosphoryl moiety?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
